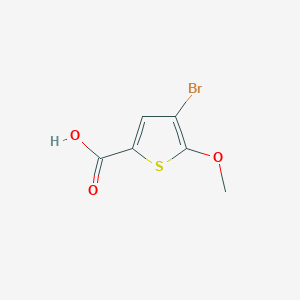

4-Bromo-5-methoxythiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-5-methoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S/c1-10-6-3(7)2-4(11-6)5(8)9/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUPICAYMGEMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(S1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-5-methoxy-2-thiophenecarboxylic acid molecular weight and formula

Executive Summary

4-Bromo-5-methoxy-2-thiophenecarboxylic acid (CAS: 952569-31-2) is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. Distinguished by its trisubstituted thiophene core, this compound offers two orthogonal reaction handles: an electrophilic bromine at the C4 position and a nucleophilic carboxyl group at C2, modulated by an electron-donating methoxy group at C5.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthesis protocols, and strategic applications in medicinal chemistry, specifically for fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties

The precise characterization of 4-Bromo-5-methoxy-2-thiophenecarboxylic acid is critical for stoichiometry calculations and analytical method development.

Core Identity Matrix

| Property | Specification |

| Chemical Name | 4-Bromo-5-methoxy-2-thiophenecarboxylic acid |

| CAS Number | 952569-31-2 |

| Molecular Formula | C₆H₅BrO₃S |

| Molecular Weight | 237.07 g/mol |

| Exact Mass | 235.914 g/mol (⁷⁹Br isotope) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DMF; slightly soluble in DCM |

Structural Analysis

The molecule consists of a thiophene ring substituted at three positions:[1][2][3]

-

Position 2 (-COOH): An acidic moiety (

), serving as a handle for amidation or esterification. -

Position 4 (-Br): A halogen handle positioned meta to the carboxyl group and ortho to the methoxy group, ideal for palladium-catalyzed cross-coupling.

-

Position 5 (-OCH₃): An electron-donating group (EDG) that increases electron density in the ring, influencing the reactivity of the bromine at C4.

Synthesis & Methodology

The synthesis of 4-Bromo-5-methoxy-2-thiophenecarboxylic acid typically proceeds via the regioselective bromination of 5-methoxy-2-thiophenecarboxylic acid. The presence of the methoxy group at C5 strongly activates the C4 position, directing the electrophilic bromine to this site despite the deactivating nature of the carboxyl group at C2.

Synthetic Workflow Diagram

Figure 1: Synthetic pathway for the regioselective bromination of 5-methoxy-2-thiophenecarboxylic acid.

Detailed Experimental Protocol

Prerequisites:

-

Reagents: 5-Methoxy-2-thiophenecarboxylic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Dimethylformamide (DMF, anhydrous).

-

Equipment: Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

Solubilization: Charge a round-bottom flask with 5-Methoxy-2-thiophenecarboxylic acid (1.0 eq) and dissolve in anhydrous DMF (5 mL/mmol).

-

Bromination: Cool the solution to 0°C using an ice bath. Add NBS (1.05 eq) portion-wise over 15 minutes to prevent exotherm-driven side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

-

Workup: Pour the reaction mixture into ice-cold dilute HCl (1M). A precipitate should form.

-

Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the title compound.

Structural Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative mode (

) is often more sensitive for carboxylic acids. -

Isotopic Pattern: A distinct 1:1 doublet is observed due to the natural abundance of

and-

Peak A: ~235.9 m/z (

) -

Peak B: ~237.9 m/z (

)

-

Proton NMR ( -NMR)

-

Solvent: DMSO-

-

Key Signal: A singlet around 7.6 – 7.8 ppm representing the lone proton at the C3 position. The absence of coupling confirms the substitution pattern (C4 and C5 are substituted).

-

Methoxy Signal: A sharp singlet around 3.8 – 4.0 ppm (3H).

-

Acid Proton: A broad singlet around 12.0 – 13.0 ppm (1H, -COOH).

Applications in Drug Discovery

This compound serves as a "linchpin" scaffold, allowing researchers to grow molecules in two distinct vectors.

Derivatization Pathways

Figure 2: Strategic derivatization pathways utilizing the orthogonal reactivity of the bromine and carboxylic acid groups.

Strategic Utility

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight (237 Da) places it well within the "Rule of 3" for fragment libraries.

-

Bioisosterism: The thiophene ring acts as a bioisostere for phenyl rings, often improving metabolic stability or modifying lipophilicity (LogP).

-

Suzuki Coupling: The C4-Bromine is highly reactive towards Palladium-catalyzed cross-coupling, enabling the introduction of diverse aryl or heteroaryl groups to scan Structure-Activity Relationships (SAR).

References

-

PubChem. 4-Bromo-5-methoxythiophene-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes. (General methodology for halogenated thiophenes). Retrieved from [Link]

Sources

Strategic Sourcing and Technical Evaluation of 4-Bromo-5-methoxythiophene-2-carboxylic Acid

This guide provides a comprehensive technical and commercial analysis of 4-Bromo-5-methoxythiophene-2-carboxylic acid (CAS 952569-31-2), a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and agrochemicals.[1]

Executive Summary

4-Bromo-5-methoxythiophene-2-carboxylic acid is a highly functionalized thiophene scaffold.[1] Its unique substitution pattern—combining an electron-rich methoxy group with a reactive bromine handle and a carboxylic acid moiety—makes it an ideal building block for Suzuki-Miyaura coupling and amide bond formation in drug discovery.

While commercially available, the compound often suffers from availability fluctuations and price volatility due to the specific regiochemical challenges in its manufacturing. This guide analyzes the supplier landscape, establishes quality control protocols, and delineates the "Make vs. Buy" decision matrix for development teams.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 4-Bromo-5-methoxythiophene-2-carboxylic acid |

| CAS Number | 952569-31-2 (Acid) / 1047630-22-7 (Methyl Ester) |

| Molecular Formula | C₆H₅BrO₃S |

| Molecular Weight | 237.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| Key Functional Groups | Aryl Bromide (C4), Methoxy (C5), Carboxylic Acid (C2) |

Market Analysis: Suppliers & Pricing

The market is divided into Catalog Suppliers (small scale, immediate dispatch) and Custom Synthesis Houses (bulk, lead time required).[1]

Tiered Supplier Landscape[1]

| Tier | Supplier Type | Key Vendors | Typical Scale | Lead Time | Risk Profile |

| 1 | Global Distributors | Sigma-Aldrich, Combi-Blocks, Fluorochem | mg – 10g | 1-3 Days | Low (High QC) |

| 2 | Specialized Aggregators | Ambeed, BLDpharm, Enamine | 1g – 100g | 1-2 Weeks | Low-Med |

| 3 | Bulk Manufacturers | Namiki Shoji, Leyan, WuXi AppTec | 100g – kg | 4-8 Weeks | Variable |

Price Benchmarking (Estimated Q1 2026)

Pricing is highly volume-dependent.[1] The methyl ester derivative (CAS 1047630-22-7) is often 20-30% cheaper and more stable than the free acid.[1]

-

Research Scale (100 mg - 1 g): $25 - $150 USD[1]

-

Note: Ambeed lists the methyl ester at approx. $24/100mg.[2]

-

-

Pilot Scale (10 g - 50 g): $800 - $2,500 USD[1]

-

Bulk Scale (>100 g): Custom quote required. Target price should be <$8,000/kg for viable process economics.

Technical Specifications & Quality Control

To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the following Quality Control (QC) protocol is mandatory.

Critical Impurity Profile

The synthesis typically involves bromination of 5-methoxythiophene-2-carboxylic acid.[1][3] The primary impurities arise from regioselectivity issues or over-bromination.

-

Regioisomer (3-Bromo): The 3-bromo isomer is the most critical impurity. While directing groups favor the 4-position, trace 3-bromo material can act as a chain terminator or competitive substrate in subsequent cross-couplings.

-

Des-bromo precursor: Unreacted 5-methoxythiophene-2-carboxylic acid.

-

Protodebromination products: Formed during storage if exposed to light/moisture.

Mandatory Acceptance Criteria (CoA)

-

Purity (HPLC): ≥ 97.0% (Area %).

-

1H-NMR: Must confirm absence of doublet splitting characteristic of 3,4-unsubstituted thiophenes.

-

Appearance: No dark brown coloration (indicates decomposition).

Synthesis & Manufacturing Logic

Understanding the synthesis allows researchers to predict costs and negotiate with suppliers.[1] The most scalable route utilizes the cooperative directing effects of the methoxy and carboxyl groups.

Synthesis Workflow (Graphviz)[1]

Caption: Regioselective bromination route. The C5-Methoxy group strongly activates the C4 position, while the C2-Carboxyl group deactivates, directing substitution to C4.[1]

The "Make vs. Buy" Decision

-

Buy: If requirement is < 50g. The cost of labor and purification (removing the 3-bromo isomer requires careful crystallization) exceeds the commercial price.

-

Make: If requirement is > 100g OR if the methyl ester is acceptable. The methyl ester is easier to purify via column chromatography than the free acid.

Procurement Strategy Protocol

Follow this step-by-step workflow to vet suppliers and ensure supply chain integrity.

Caption: Strategic procurement workflow ensuring quality validation before bulk commitment.

References

-

Namiki Shoji Co., Ltd. (2019).[1] Building Blocks Catalogue. Retrieved from

-

Leyan Reagents . (2025).[1] Product Specification: 4-Bromo-5-methoxythiophene-2-carboxylic acid. Retrieved from

-

BLDpharm . (2025).[1] 5-Methoxy-2-thiophenecarboxylic Acid Derivatives. Retrieved from

-

Ambeed . (2025). Methyl 4-bromo-5-methoxythiophene-2-carboxylate Pricing. Retrieved from

-

PubChem . (2025).[1] Compound Summary: Thiophene-2-carboxylic acid derivatives. Retrieved from

Sources

Technical Guide: 5-Methoxy-4-Bromothiophene-2-Carboxylic Acid Safety & Handling

Part 1: Executive Summary & Chemical Identity

Strategic Context

5-Methoxy-4-bromothiophene-2-carboxylic acid (CAS 952569-31-2) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical candidates. Its structural motif—a thiophene ring functionalized with both a halogen (bromine) and an electron-donating group (methoxy)—makes it a critical intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical profiling with practical handling protocols. The combination of the acidic moiety and the labile thiophene ring necessitates strict control over storage conditions to prevent decarboxylation or oxidative degradation.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | 4-Bromo-5-methoxythiophene-2-carboxylic acid |

| Common Synonym | 5-Methoxy-4-bromothiophene-2-carboxylic acid |

| CAS Number | 952569-31-2 |

| Molecular Formula | C₆H₅BrO₃S |

| Molecular Weight | 237.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

| pKa (Predicted) | ~3.2 (Carboxylic acid proton) |

| Storage Requirement | 2–8°C , Inert Atmosphere (Ar/N₂), Protect from Light |

Critical Note on Isomerism: Researchers must distinguish this compound from its isomer, 5-bromo-4-methoxythiophene-2-carboxylic acid (CAS 1423027-99-9). The position of the bromine atom (C4 vs. C5) drastically alters reactivity in cross-coupling sequences.

Part 2: Hazard Assessment & Toxicology (GHS)

GHS Classification

Based on structure-activity relationships (SAR) of halogenated thiophene acids, this compound is classified as a Category 2 Irritant .

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |

Toxicological Mechanisms

-

Acidic Irritation: The carboxylic acid moiety (pKa ~3.2) can protonate mucosal membranes upon contact, leading to immediate irritation of the respiratory tract and eyes.

-

Thiophene Sensitization: While specific data for this analog is limited, halogenated thiophenes are known sensitizers. Repeated dermal exposure may induce allergic contact dermatitis.

-

Systemic Risks: As a brominated organic, potential hepatotoxicity via metabolic debromination exists, though acute risk is low compared to simple alkyl halides.

Part 3: Strategic Handling & Engineering Controls

Engineering Control Architecture

Standard laboratory ventilation is insufficient for scale-up operations. Handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm .

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH-approved N95 respirator for solid handling; full-face respirator with organic vapor/acid gas cartridges if dust generation is uncontrolled.

-

Dermal:

-

Standard: Nitrile gloves (minimum thickness 0.11 mm).

-

High Risk (Solutions): Double-gloving recommended. Thiophenes can permeate thin nitrile; change gloves immediately upon splash.

-

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of acidic dust migration.

Visualized Workflow: Safe Handling Lifecycle

The following diagram outlines the required workflow from receipt to waste disposal to ensure compound stability and operator safety.

Figure 1: Lifecycle management of 5-methoxy-4-bromothiophene-2-carboxylic acid, emphasizing inert storage and segregation of halogenated waste.

Part 4: Emergency Response Protocols

Exposure Response Logic

Immediate action is required to mitigate acidic burns and systemic absorption.

| Exposure Route | Immediate Action | Rationale |

| Inhalation | Move to fresh air; supplemental O₂ if breathing is labored. | Acidic dust causes bronchospasm; immediate removal prevents edema. |

| Skin Contact | Wash with soap/water for 15 min. Do not use ethanol. | Ethanol increases skin permeability, potentially enhancing systemic absorption of the thiophene. |

| Eye Contact | Rinse with saline/water for 15 min; lift eyelids. | Acidic solids can become trapped under the eyelid, causing corneal ulceration. |

| Ingestion | Rinse mouth; do NOT induce vomiting. Contact Poison Control. | Vomiting risks re-exposing the esophagus to the corrosive acid. |

Fire & Spill Management

-

Fire Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Water spray may be used to cool containers but avoid direct jetting which can disperse the powder.

-

Decomposition Products: Emits toxic fumes of Sulfur Oxides (SOx), Hydrogen Bromide (HBr), and Carbon Monoxides (CO) under fire conditions. Self-Contained Breathing Apparatus (SCBA) is mandatory.

-

Spill Cleanup:

-

Evacuate area and don PPE.

-

Cover spill with sodium bicarbonate (NaHCO₃) or lime to neutralize the acid.

-

Sweep up carefully to avoid dust generation (use HEPA vacuum if available).

-

Place in "Halogenated Organic Waste" container.

-

Part 5: Synthetic Utility & Stability[3]

Application in Drug Discovery

This compound is a "privileged structure" in medicinal chemistry. The bromine at the C4 position is highly activated for palladium-catalyzed cross-coupling, while the C2-carboxylic acid serves as a handle for amide coupling or bioisostere formation.

Key Reaction: Suzuki-Miyaura Coupling

-

Role: Electrophile (Aryl Bromide).

-

Standard Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.

-

Precaution: The carboxylic acid can poison certain catalysts; protection (esterification) prior to coupling is often recommended to improve yields.

Stability Concerns

-

Decarboxylation: Thiophene-2-carboxylic acids are prone to thermal decarboxylation at temperatures >100°C, especially in acidic media.

-

Oxidation: The electron-rich methoxy-thiophene core is susceptible to oxidation by air over time, leading to darkening of the solid. Store under Argon.

References

-

PubChem. (2025).[2][3][4] 4-Bromo-5-methylthiophene-2-carboxylic acid (Analogous Structure Data). National Library of Medicine.

-

BLD Pharm. (2025). 4-Bromo-5-methoxythiophene-2-carboxylic acid Product Specifications (CAS 952569-31-2).[5][6][7][8] BLD Pharm.[9]

-

Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromothiophene-2-carboxylic acid (Structural Homolog). Merck KGaA. [1]

-

BenchChem. (2025).[10][11] 5-Bromothiophene-2-carboxylic acid: Technical Overview and Synthesis. BenchChem.[11]

Sources

- 1. 5-Bromo-2-thiophenecarboxylic acid 97 7311-63-9 [sigmaaldrich.com]

- 2. PubChemLite - 5-bromo-4-methoxythiophene-2-carboxylic acid (C6H5BrO3S) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 5-bromo-4-methoxythiophene-2-carboxylic acid (C6H5BrO3S) [pubchemlite.lcsb.uni.lu]

- 4. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1567040-11-2|5-(3-Bromophenoxy)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 952569-31-2 | 4-Bromo-5-methoxythiophene-2-carboxylic acid - AiFChem [aifchem.com]

- 7. 952569-31-2|4-Bromo-5-methoxythiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 4-溴-5-甲氧基噻吩-2-甲酸 | 4-Bromo-5-methoxythiophene-2-carbox | 952569-31-2 - 乐研试剂 [leyan.com]

- 9. 1423027-99-9|5-Bromo-4-methoxythiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 4-Bromo-5-methoxythiophene-2-carboxylic acid in DMSO and methanol

An In-depth Technical Guide to the Solubility of 4-Bromo-5-methoxythiophene-2-carboxylic acid in DMSO and Methanol

Abstract

Introduction: The Critical Role of Solvent Selection and Solubility

4-Bromo-5-methoxythiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core, a carboxylic acid group, a methoxy group, and a bromine atom. This combination of functional groups suggests a molecule with significant potential for forming hydrogen bonds and participating in polar interactions, yet with a degree of lipophilicity conferred by the thiophene ring and bromo-substituent. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for its progression through the drug development pipeline.

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[1][2] This makes it the solvent of choice for creating high-concentration stock solutions in high-throughput screening (HTS) campaigns and for general compound storage in chemical libraries.[1][2] Its miscibility with water and cell culture media is a significant advantage for in vitro assays.[1]

Methanol (CH₃OH) , in contrast, is a polar protic solvent. Its utility is prominent in analytical chemistry, where it is frequently used as a solvent for sample preparation and as a mobile phase component in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Its volatility and compatibility with analytical instrumentation are key to its widespread use.[3]

This guide will first explore the physicochemical properties of the solute and solvents that dictate their interactions. It will then provide a detailed, field-proven experimental protocol for determining solubility, designed to yield reliable and reproducible data for downstream applications.

Physicochemical Profiles and Theoretical Solubility Considerations

Solute: 4-Bromo-5-methoxythiophene-2-carboxylic acid

To understand solubility, we must first consider the structure of the solute.

-

Carboxylic Acid Group (-COOH): This is the most significant polar feature. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This functional group is expected to dominate interactions with polar solvents.

-

Thiophene Ring: An aromatic heterocycle that contributes to the overall rigidity and planarity of the molecule. While less polar than the carboxylic acid, the sulfur atom can participate in dipole-dipole interactions.

-

Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor.

-

Bromine Atom (-Br): An electron-withdrawing group that adds to the molecular weight and polarizability of the molecule.

The principle of "like dissolves like" suggests that the polar carboxylic acid group will drive solubility in polar solvents like DMSO and methanol.

Solvents: DMSO vs. Methanol

| Property | Dimethyl Sulfoxide (DMSO) | Methanol |

| Formula | (CH₃)₂SO | CH₃OH |

| Type | Polar Aprotic | Polar Protic |

| Key Feature | Strong H-bond acceptor, no H-bond donor capability. | Both an H-bond donor and acceptor. |

| Dielectric Constant | ~47 | ~33 |

| Boiling Point | 189 °C | 64.7 °C |

| Primary Use Case | High-concentration stock solutions for screening.[1][2] | Analytical sample preparation, HPLC mobile phase.[3] |

Causality of Interaction:

-

In Methanol: As a protic solvent, methanol can form strong hydrogen bonds with the carboxylic acid group of the solute, acting as both a donor to the carbonyl oxygen and an acceptor from the hydroxyl proton. This strong, specific interaction is expected to facilitate solubility.

-

In DMSO: As an aprotic solvent, DMSO can only act as a hydrogen bond acceptor.[4] It will form a very strong hydrogen bond with the highly acidic proton of the carboxylic acid group. DMSO's high polarity and ability to disrupt solute-solute interactions make it an exceptionally powerful solvent for many organic compounds.[2][5] Given its reputation, it is reasonable to hypothesize that 4-Bromo-5-methoxythiophene-2-carboxylic acid will exhibit higher solubility in DMSO than in methanol.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following protocol describes a robust and widely accepted method for determining the equilibrium solubility of a compound. This protocol is designed as a self-validating system to ensure accuracy.

Objective

To determine the equilibrium solubility of 4-Bromo-5-methoxythiophene-2-carboxylic acid in both DMSO and methanol at a controlled ambient temperature (e.g., 25 °C).

Materials and Equipment

-

4-Bromo-5-methoxythiophene-2-carboxylic acid (solid, >98% purity)

-

DMSO (anhydrous, ≥99.9%)

-

Methanol (HPLC grade, ≥99.9%)

-

Analytical balance (readable to 0.01 mg)

-

2 mL glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a suitable UV detector and column (e.g., C18)

-

Class A volumetric flasks and pipettes

Experimental Workflow Diagram

The overall workflow is summarized in the diagram below.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Aliquot Compound: Accurately weigh an excess amount of 4-Bromo-5-methoxythiophene-2-carboxylic acid (e.g., 10-20 mg) into at least three separate 2 mL glass vials for each solvent. The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 1.00 mL) of the selected solvent (DMSO or Methanol) to each vial.

-

Initial Mixing: Tightly cap the vials and vortex vigorously for 1-2 minutes to suspend the solid and promote initial dissolution.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.

-

Expert Insight: Equilibrium is the point at which the rate of dissolution equals the rate of precipitation. For crystalline compounds, 24 hours is often sufficient, but a 48-hour time point can be included to confirm that the concentration is no longer increasing.

-

Part B: Sample Processing and Analysis 5. Sedimentation: After incubation, remove the vials and let them stand undisturbed for at least 1 hour to allow the excess solid to settle. 6. Filtration: Carefully draw the supernatant into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops (to saturate the filter membrane). Filter the remaining supernatant into a clean HPLC vial.

- Trustworthiness Check: This step is critical to remove all particulate matter, ensuring that the analyzed solution is truly saturated and does not contain suspended solids, which would falsely inflate the solubility measurement.

- Dilution: Perform an accurate serial dilution of the filtered supernatant into a known volume of the appropriate solvent (e.g., methanol is often a good diluent for HPLC analysis). The dilution factor should be chosen to bring the final concentration within the linear range of the HPLC calibration curve.

- HPLC Analysis: Analyze the diluted samples using a pre-developed and validated HPLC-UV method. The method should demonstrate good peak shape and separation from any potential impurities.

Part C: Quantification 9. Calibration Curve: Prepare a series of calibration standards of 4-Bromo-5-methoxythiophene-2-carboxylic acid of known concentrations in the analysis solvent. Run these standards on the HPLC to generate a calibration curve by plotting UV peak area against concentration. 10. Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility of the compound in the original solvent (DMSO or methanol).

Data Presentation and Expected Results

The final solubility data should be summarized in a clear, concise table. Results should be reported as an average of the replicates with the standard deviation.

Table 1: Experimentally Determined Solubility of 4-Bromo-5-methoxythiophene-2-carboxylic acid

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Mean Solubility (mol/L) |

| DMSO | 25.0 | [Calculated Value] | [Calculated Value] | [Calculated Value] |

| Methanol | 25.0 | [Calculated Value] | [Calculated Value] | [Calculated Value] |

Note: The molecular weight of 4-Bromo-5-methoxythiophene-2-carboxylic acid is required for the conversion to mol/L.

Based on the theoretical principles discussed, it is anticipated that the solubility will be significantly higher in DMSO compared to methanol due to DMSO's greater polarity and capacity as a hydrogen bond acceptor.

Conclusion

While public databases may lack specific solubility values for novel compounds like 4-Bromo-5-methoxythiophene-2-carboxylic acid, a systematic and rigorous experimental approach can provide the high-quality data essential for drug development. The choice between DMSO and methanol is context-dependent: DMSO is unparalleled for creating concentrated stock solutions for initial screening, while methanol's properties make it highly suitable for analytical procedures. By following the detailed protocol within this guide, researchers and scientists can confidently determine the solubility of their compounds, enabling informed decisions in formulation, screening, and further preclinical development.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 24, 2026, from [Link]

-

MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 24, 2026, from [Link]

-

Proclinsc. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved February 24, 2026, from [Link]

-

Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. Retrieved February 24, 2026, from [Link]

-

Pharmaffiliates. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 24, 2026, from [Link]

-

American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved February 24, 2026, from [Link]

-

S D Fine-Chem Limited. (n.d.). Methanol : USP/BP/Ph.Eur - Versatile Solvent for Pharmaceutical and Industrial Applications. Retrieved February 24, 2026, from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 24, 2026, from [Link]

Sources

Brominated Methoxythiophene Carboxylic Acids: Synthesis, Reactivity, and Applications in Modern Chemistry

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of brominated methoxythiophene carboxylic acids, a class of heterocyclic compounds with significant potential as versatile building blocks. Moving beyond a simple recitation of facts, this document elucidates the strategic rationale behind synthetic choices, details robust experimental protocols, and explores the downstream applications that make these molecules valuable assets in medicinal chemistry and materials science.

Introduction: The Strategic Value of the Functionalized Thiophene Scaffold

The thiophene ring is a privileged pharmacophore in drug discovery, prized for its diverse biological activities and its ability to serve as a bioisostere for phenyl rings.[1] Its unique electronic properties and potential for functionalization make it a cornerstone of modern medicinal chemistry.[1][2] The value of the thiophene core is significantly enhanced through strategic substitution. This guide focuses on a specific triad of functional groups—methoxy, bromine, and carboxylic acid—each imparting distinct and synergistic properties.

-

Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent activates the thiophene ring towards electrophilic substitution, influencing the regioselectivity of subsequent reactions. Its presence can also modulate the electronic properties and solubility of the final molecule.

-

Carboxylic Acid Group (-COOH): This group serves as a critical synthetic handle for derivatization, most commonly through amide bond formation, a cornerstone of medicinal chemistry.[3] It also provides a site for hydrogen bonding, influencing molecular interactions and physicochemical properties like solubility.

-

Bromine Atom (-Br): The bromine atom is not merely a placeholder. It is a highly versatile functional handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5] This allows for the modular construction of complex molecular architectures.

The combination of these three groups on a single thiophene scaffold creates a powerful and versatile building block, ripe for exploration in the synthesis of novel therapeutics and functional materials.

Core Synthetic Strategies

The synthesis of brominated methoxythiophene carboxylic acids requires a regiochemically controlled approach. The order of introduction of the functional groups is paramount, dictated by their respective directing effects. The primary challenge lies in navigating the activating effect of the methoxy group and the deactivating, meta-directing nature of the carboxylic acid in electrophilic bromination, or alternatively, employing organometallic strategies for precise carboxylation.

Overview of Synthetic Logic

A logical approach to synthesizing these target molecules involves two primary pathways, each with distinct advantages depending on the availability of starting materials and the desired substitution pattern.

Caption: High-level logic for synthesizing the target scaffold.

Pathway A: Electrophilic Bromination of a Methoxythiophene Carboxylic Acid

This pathway is often the most direct if the corresponding methoxythiophene carboxylic acid is available. The key to success is controlling the regioselectivity of the bromination. The electron-donating methoxy group is a powerful activating ortho-, para-director, while the electron-withdrawing carboxylic acid is a deactivating meta-director. The outcome will depend on the relative positions of these groups and the reaction conditions chosen.

Causality Behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) for its milder nature and ease of handling, which can lead to cleaner reactions and higher selectivity, especially on activated rings.[6]

-

Solvent: Acetic acid or tetrahydrofuran (THF) are common solvents. Acetic acid can participate in the reaction and facilitate the electrophilic substitution, while THF is a non-protic option suitable for reactions sensitive to acids.[7]

-

Temperature: Reactions are typically run at room temperature or below to control the rate of reaction and minimize the formation of poly-brominated byproducts.[7]

Experimental Protocol: Synthesis of 5-Bromo-3-methoxythiophene-2-carboxylic acid (Illustrative)

This protocol is adapted from established procedures for the bromination of thiophene carboxylic acids.[7][8] The starting material, 3-methoxythiophene-2-carboxylic acid, is assumed.

-

Reaction Setup: To a solution of 3-methoxythiophene-2-carboxylic acid (1.0 eq) in 20 mL of glacial acetic acid, add N-Bromosuccinimide (1.05 eq) in one portion at room temperature under constant stirring.

-

Reaction Monitoring: Shield the reaction from light and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

-

Isolation & Purification (Self-Validation): Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and succinimide. Recrystallize the crude product from an ethanol/water mixture to yield the pure 5-bromo-3-methoxythiophene-2-carboxylic acid.

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pathway B: Carboxylation of a Bromo-methoxythiophene Intermediate

This organometallic route offers excellent regiochemical control. It begins with a bromo-methoxythiophene, which undergoes lithium-halogen exchange followed by quenching with carbon dioxide (as dry ice) to install the carboxylic acid group precisely at the position formerly occupied by the bromine.

Causality Behind Experimental Choices:

-

Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong base highly effective for lithium-halogen exchange at low temperatures.[9]

-

Temperature: The reaction must be maintained at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent.

-

CO₂ Source: Solid carbon dioxide (dry ice) provides a convenient and high-purity source of CO₂ for the carboxylation step.[9]

Experimental Protocol: Synthesis of 4-Bromo-3-methoxythiophene-2-carboxylic acid (Illustrative)

This protocol is based on general procedures for lithiation and carboxylation of brominated thiophenes.[6][9] The starting material, 3,4-dibromo-2-methoxythiophene, is assumed.

-

Reaction Setup: Dissolve 3,4-dibromo-2-methoxythiophene (1.0 eq) in anhydrous THF (30 mL) in a flame-dried, three-necked flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. Selective exchange occurs at the more accessible 3-position.

-

Carboxylation: In a separate flask, crush an excess of dry ice. Rapidly transfer the organolithium solution to the crushed dry ice via a cannula.

-

Workup: Allow the mixture to warm to room temperature. Quench with 1 M HCl (aq) and extract the product with diethyl ether (3 x 50 mL).

-

Isolation & Purification (Self-Validation): Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude acid by column chromatography on silica gel.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity, regiochemistry, and purity of the synthesized compounds. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

| Technique | Purpose | Expected Observations for a Brominated Methoxythiophene Carboxylic Acid |

| ¹H NMR | Determines proton environment and connectivity. | - Aromatic protons on the thiophene ring (δ 7.0-8.5 ppm).[7]- Methoxy protons (-OCH₃) as a singlet (δ 3.8-4.2 ppm).- Carboxylic acid proton (-COOH) as a broad singlet (δ 12.0-13.5 ppm).[7] |

| ¹³C NMR | Determines carbon skeleton. | - Carbonyl carbon of the acid (δ 160-165 ppm).[7]- Thiophene ring carbons, with C-Br appearing at lower field (δ 110-140 ppm).[7]- Methoxy carbon (δ 55-65 ppm). |

| FT-IR | Identifies functional groups. | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carbonyl group (~1680-1710 cm⁻¹).[2]- C-S stretching modes in the thiophene ring (~680-710 cm⁻¹).[2] |

| Mass Spec (MS) | Confirms molecular weight and elemental composition. | - Distinct molecular ion peak [M+H]⁺ with a characteristic isotopic pattern (M, M+2) due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).[10] |

Reactivity and Advanced Synthetic Utility

Brominated methoxythiophene carboxylic acids are not end-products but versatile intermediates. Their two orthogonal functional groups—the bromine atom and the carboxylic acid—can be selectively addressed to build molecular complexity.

The Bromine Handle: Palladium-Catalyzed Cross-Coupling

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C bonds. The Suzuki-Miyaura reaction, which couples the bromothiophene with a boronic acid or ester, is a particularly powerful tool for this purpose.[4][5]

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

This reaction is fundamental to synthesizing biphenyl-like structures and linking the thiophene core to other aromatic or heteroaromatic systems, a common strategy in drug design.[5]

The Carboxylic Acid Handle: Amide Bond Formation

The carboxylic acid is readily converted into amides, which are prevalent in biologically active molecules. This transformation typically proceeds via activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling reagent.

Experimental Protocol: Amide Coupling using DCC/DMAP

This protocol is adapted from standard procedures for amide bond formation.[7][10]

-

Reaction Setup: Dissolve the brominated methoxythiophene carboxylic acid (1.0 eq), an amine (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Coupling: Cool the solution to 0 °C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Workup & Purification (Self-Validation): A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The true value of these building blocks is realized in their application.

Building Blocks for Bioactive Molecules

The thiophene scaffold is a component of numerous approved drugs and clinical candidates. Brominated thiophene carboxylic acids are key precursors for:

-

Kinase Inhibitors: Thiophene-3-carboxamide derivatives have been developed as dual inhibitors of c-Jun N-terminal kinase (JNK), a critical enzyme in inflammatory pathways.[1][3] The thiophene core acts as a scaffold to position key binding motifs within the ATP and docking sites of the kinase.

-

Antiproliferative Agents: Novel compounds synthesized from 5-bromothiophene-2-carboxylic acid have shown cytotoxic effects against various cancer cell lines, including melanoma (A375), colon (HT-29), and breast (MCF-7) cancer cells.[10]

-

Antispasmodic Agents: Suzuki coupling of 5-bromothiophene-2-carboxylic acid derivatives with various arylboronic acids has yielded compounds with potent spasmolytic activity.[5]

Caption: Simplified model of JNK pathway inhibition by a thiophene derivative.

Monomers for Advanced Polymeric Materials

The ability to undergo cross-coupling makes these molecules suitable as monomers for creating conjugated polymers. Polythiophenes are a major class of conductive polymers used in organic electronics. Introducing carboxylic acid groups can modify the polymer's electronic properties (e.g., ionization potential) and improve solubility, making them useful as matrix materials in techniques like MALDI mass spectrometry or as components in organic solar cells.[11][12]

Conclusion and Future Perspectives

Brominated methoxythiophene carboxylic acids represent a class of highly functionalized and synthetically tractable building blocks. The strategic placement of orthogonal reactive sites—the bromine atom for cross-coupling and the carboxylic acid for amide formation, all modulated by the electronic influence of the methoxy group—provides chemists with a powerful platform for molecular design. Their demonstrated utility in the synthesis of bioactive compounds and functional materials underscores their importance. Future research will likely focus on developing more efficient and regioselective synthetic routes, exploring a wider range of derivatizations, and incorporating these scaffolds into increasingly complex and functional molecular systems for next-generation therapeutics and electronics.

References

- Liu, D. et al. Materials and Synthesis. The Royal Society of Chemistry, 2017.

- Wepplo, P. J. & Wright, D. P. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 2007.

- Wepplo, P. J. et al. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC, 2007.

- Klimov, E. S. et al. Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Chemistry of Heterocyclic Compounds, 2011.

- Bîcu, E. et al.

- Gronowitz, S. 3-bromothiophene. Organic Syntheses Procedure.

- BenchChem.

- BenchChem. A Comparative Guide to the Structure-Activity Relationship of Butenyl-Substituted Thiophenes. Benchchem, 2025.

- Liu, H. et al. Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives.

- Thiemann, T. et al.

- BenchChem. 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. Benchchem.

- Fatima, A. et al.

- Saeed, S. et al. Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}be. TÜBİTAK Academic Journals, 2010.

- Unknown author. Applications in the synthesis of drugs.

- Săndulache, I.-A. et al. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Future Medicinal Chemistry, 2022.

- Arjunan, V. et al. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal, 2014.

- De, S. et al. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed, 2011.

- Murata, S. et al.

- Qiao, Z. et al. Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics, 2022.

- Fotsing, R. T. et al. Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer. MDPI, 2022.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. d-nb.info [d-nb.info]

- 12. Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer [mdpi.com]

High-Precision Regioisomerism in Thiophene Chemistry: 4-Bromo-5-Methoxy vs. 5-Bromo-4-Methoxy

This guide provides a comprehensive technical analysis of the regioisomers 3-bromo-2-methoxythiophene and 2-bromo-3-methoxythiophene .[1]

Executive Summary: The Critical Stability Divergence

Safety Alert: The distinction between these two isomers is not merely academic; it is a matter of laboratory safety.

-

Isomer A (4-bromo-5-methoxy / IUPAC: 3-bromo-2-methoxythiophene): Stable, isolable solid/oil, standard building block.

-

Isomer B (5-bromo-4-methoxy / IUPAC: 2-bromo-3-methoxythiophene): Thermally unstable. Known to undergo spontaneous polymerization and even combustion at room temperature.[1] Must be stored at -20°C and handled in dilute solution.

This guide details the structural, synthetic, and reactive differences between these isomers, providing validated protocols for their handling and application in medicinal chemistry and organic electronics (e.g., PEDOT analogs).

Part 1: Structural Identity & Nomenclature Mapping[1]

To ensure precision, we first map the user's locants to standard IUPAC nomenclature.[1] Thiophene numbering prioritizes the sulfur atom as position 1.[1]

| Feature | Isomer A (User: "4-bromo-5-methoxy") | Isomer B (User: "5-bromo-4-methoxy") |

| IUPAC Name | 3-bromo-2-methoxythiophene | 2-bromo-3-methoxythiophene |

| Structure | Br at | Br at |

| Electronic State | Electron-rich | Electron-rich |

| Stability | High (Standard shelf stability) | Low (Prone to exothermic polymerization) |

| Key Application | Suzuki coupling partner (C3-arylation) | Transient intermediate; Halogen Dance substrate |

Diagnostic NMR Signatures ( H NMR in CDCl )

Differentiation is best achieved via coupling constants (

-

Isomer A (3-Br-2-OMe):

- 3.95 (s, 3H, OMe)

-

6.60 (d, 1H, H4,

-

7.05 (d, 1H, H5,

-

Note: The H5 proton is typically more deshielded (downfield) due to being at the

-position.

-

Isomer B (2-Br-3-OMe):

- 3.88 (s, 3H, OMe)

-

6.85 (d, 1H, H4,

-

7.25 (d, 1H, H5,

-

Note: Shifts are subtle; definitive assignment often requires

C NMR (C-Br carbon appears ~90-100 ppm for

Part 2: Synthetic Pathways & Protocols[2][3][4]

Protocol 1: Synthesis of Isomer A (3-bromo-2-methoxythiophene)

Challenge: Direct bromination of 2-methoxythiophene yields the 5-bromo isomer (thermodynamic product) or 3,5-dibromo species. Solution: The "High-Fidelity" route utilizes Copper(I)-catalyzed nucleophilic substitution on 2,3-dibromothiophene.

Mechanism:

The

Step-by-Step Protocol:

-

Reagents: 2,3-Dibromothiophene (1.0 eq), NaOMe (2.0 eq, 25% in MeOH), CuBr (0.1 eq), KI (0.1 eq).

-

Solvent: DMF or NMP (anhydrous).[1]

-

Procedure:

-

Yield: Typically 75–85%.[1]

Protocol 2: Synthesis of Isomer B (2-bromo-3-methoxythiophene)

Warning: Perform on small scale (<5g) due to polymerization risk.[1] Route: Electrophilic bromination of 3-methoxythiophene.[1]

Mechanism:

The 3-methoxy group activates the ortho positions (C2 and C4).[1] C2 is an

Step-by-Step Protocol:

-

Reagents: 3-Methoxythiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

-

Solvent: DMF or Acetonitrile (polar aprotic favors regioselectivity).[1]

-

Procedure:

-

Dissolve 3-methoxythiophene in solvent at -20°C (Critical for stability).

-

Add NBS portion-wise over 30 minutes in the dark.

-

Stir at -20°C to 0°C for 2 hours.

-

Workup: Pour into ice water. Extract with cold pentane.[1]

-

Storage: Do NOT concentrate to dryness if possible.[1] Store as a solution in hexane/pentane at -20°C.

-

Note: If concentration is necessary, keep temperature <20°C. The pure oil may turn black and smoke (polymerize) within minutes at RT.

-

Part 3: The Halogen Dance (Base-Catalyzed Rearrangement)

A defining feature of bromothiophenes is the "Halogen Dance" (HD).[1] If Isomer B (2-bromo-3-methoxy) is treated with a base like LDA, it does not simply lithiate at C5. Instead, the bromine atom migrates to the most thermodynamically stable position, often resulting in Isomer A or a 2,5-disubstituted product.

Mechanism Visualization

The following diagram illustrates the pathway where the unstable

Implication for Drug Design: If your synthetic route requires lithiating Isomer B to attach a group at C5, you will likely fail and instead get substitution at C2 (after Br moves to C3).[1] To functionalize C5 of Isomer B, you must use palladium-catalyzed C-H activation or direct electrophilic substitution , avoiding strong lithium bases.[1]

Part 4: Reactivity Profile & Applications

Cross-Coupling (Suzuki-Miyaura)

-

Isomer A (3-Br): Reacts cleanly. The C3-Br bond is sterically more hindered than C2-Br, often requiring active phosphine ligands (e.g., SPhos, XPhos) or Pd(dppf)Cl

at elevated temperatures. -

Isomer B (2-Br): Highly reactive due to the C2-Br bond (

-position).[1] Reacts under mild conditions (RT). However, instability of the starting material makes it a "use-immediately" intermediate.

Electronic Effects in Materials (PEDOT Analogs)

In organic electronics (e.g., polythiophenes), the position of the methoxy group dictates the bandgap:

-

Regioregularity: Polymerizing Isomer A (via Grignard Metathesis or Stille) yields Head-to-Tail (HT) polymers with planar backbones, high conductivity, and lower bandgaps.

-

Steric Clash: Isomer B derivatives often suffer from "Head-to-Head" coupling defects during polymerization, causing twisting of the backbone and loss of conjugation.[1]

Summary of Reactivity Differences

| Reaction Type | Isomer A (3-Br-2-OMe) | Isomer B (2-Br-3-OMe) |

| Lithiation (LDA) | Lithiates at C5 (Stable) | Halogen Dance (Br moves to C3) |

| Pd-Catalyzed Coupling | Requires heat/active ligands | Fast at RT (if substrate survives) |

| Electrophilic Subst. | Directs to C5 (para to OMe) | Directs to C5 (meta to OMe, blocked by Br?) |

| Polymerization | Forms conductive HT-polymers | Forms disordered defects |

References

-

Spontaneous Combustion of 2-Bromo-3-Methoxythiophene. Nakamura, S. et al.[1][3] (2011).[1] Detailed computational and experimental study on the oligomerization and thermal instability of Isomer B.

-

Halogen Dance Rearrangement in Thiophenes. Schnürch, M. et al.[1] (2007).[1] Comprehensive review of the mechanism and synthetic utility of halogen migration in heteroaromatics.

-

Synthesis of 3-Methoxythiophene Derivatives. ChemicalBook/Org Syn. Protocols regarding the copper-catalyzed methoxylation of bromothiophenes.[1]

-

Regioselective Bromination of Thiophenes. BenchChem Technical Guides. Comparative analysis of bromination reagents and directing group effects.[1]

Sources

Methodological & Application

Synthesis of 4-Bromo-5-methoxythiophene-2-carboxylic acid from 3-methoxythiophene

Application Note: Synthesis of 4-Bromo-3-methoxythiophene-2-carboxylic acid from 3-Methoxythiophene

Executive Summary & Structural Analysis

This technical guide details the synthesis of 4-Bromo-3-methoxythiophene-2-carboxylic acid starting from 3-methoxythiophene .

Critical Nomenclature Clarification: The request specified "4-Bromo-5-methoxythiophene-2-carboxylic acid." However, starting from 3-methoxythiophene , the methoxy group resides at the C3 position relative to the sulfur (S=1). Standard lithiation-carboxylation sequences functionalize the C2 position (alpha to sulfur, ortho to methoxy), yielding 3-methoxythiophene-2-carboxylic acid . Subsequent electrophilic bromination is directed to the C4 position (ortho to the methoxy donor). Therefore, the chemically logical product derived from this specific starting material is the 3-methoxy isomer.

This protocol utilizes a Protection-Bromination-Deprotection strategy (via a methyl ester intermediate) to prevent decarboxylative bromination, a common failure mode in electron-rich heteroaromatic acids.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into four critical stages to ensure high purity and yield:

-

C2-Lithiation/Carboxylation: Installing the acid moiety.[1]

-

Esterification: Protecting the acid to prevent side reactions.

-

Regioselective Bromination: Targeting C4 using the directing effect of the methoxy group.

-

Hydrolysis: Revealing the final pharmaceutical intermediate.

Figure 1: Step-wise synthetic pathway highlighting the regiochemical control exerted by the methoxy substituent.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Methoxythiophene-2-carboxylic acid

Rationale: Direct lithiation of 3-methoxythiophene occurs exclusively at C2 due to the "ortho-lithiation" effect, where the methoxy oxygen coordinates with lithium, directing deprotonation to the adjacent alpha-carbon.

Reagents:

-

3-Methoxythiophene (1.0 eq)[2]

-

n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 eq)[3]

-

Anhydrous THF (10-15 volumes)

-

Dry Ice (Solid CO2) (Excess)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Nitrogen/Argon. Add anhydrous THF and 3-methoxythiophene.

-

Lithiation: Cool the solution to -78°C (acetone/dry ice bath).

-

Addition: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C. Caution: Exothermic.

-

Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

-

Quench: Cannulate the lithiated mixture onto an excess of crushed dry ice in a separate flask (or add dry ice pellets directly if anhydrous). Allow to warm to Room Temperature (RT).

-

Workup: Quench with water. Basify with 1M NaOH (pH > 10) to dissolve the acid salt. Wash the aqueous layer with diethyl ether (to remove unreacted starting material).

-

Isolation: Acidify the aqueous layer carefully with 6M HCl to pH 2. Precipitate forms. Filter or extract with Ethyl Acetate (EtOAc).[3] Dry over Na2SO4 and concentrate.

-

Yield Target: 85-95%

-

Stage 2: Esterification (Methyl Protection)

Rationale: Brominating the free acid directly can lead to decarboxylation or complex mixtures. The methyl ester is robust and improves solubility for the bromination step.

Reagents:

-

Crude Acid from Stage 1

-

Conc. H2SO4 (Catalytic, 0.1 eq) or Thionyl Chloride (1.2 eq)

Protocol:

-

Dissolve the crude acid in Methanol (10 vol).

-

Add catalytic H2SO4. Reflux for 4-6 hours (monitor by TLC/HPLC).

-

Concentrate methanol. Dilute with EtOAc, wash with saturated NaHCO3 (to remove trace acid).

-

Dry and concentrate to yield Methyl 3-methoxythiophene-2-carboxylate .

Stage 3: Regioselective Bromination

Rationale: The methoxy group is a strong ortho/para director. With C2 blocked by the ester, the activated positions are C4 (ortho to OMe) and C5 (meta to OMe). The C4 position is electronically favored due to resonance stabilization from the oxygen lone pair.

Reagents:

-

Methyl 3-methoxythiophene-2-carboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

DMF (Dimethylformamide) or Acetonitrile (5 vol)

Protocol:

-

Dissolve the ester in DMF at 0°C.

-

Add NBS portion-wise (protect from light).

-

Allow to warm to RT and stir for 2-4 hours.

-

Monitoring: Check HPLC for disappearance of starting material. Over-bromination (dibromo) is possible if excess NBS is used; strictly control stoichiometry.

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

-

Purification: Recrystallize from Hexane/EtOAc or perform silica flash chromatography (usually not needed if stoichiometry is precise).

Stage 4: Hydrolysis to Final Target

Rationale: Mild basic hydrolysis cleaves the ester without affecting the bromine or methoxy groups.

Reagents:

Protocol:

-

Dissolve ester in THF/Water.

-

Add LiOH. Stir at RT for 12-24 hours.[3]

-

Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.[7]

-

Isolation: Filter the resulting white/off-white solid. Wash with cold water and dry under vacuum.

Key Data & Critical Process Parameters (CPPs)

| Parameter | Specification | Reason for Control |

| Lithiation Temp | < -70°C | Prevents decomposition of the lithiated thiophene species. |

| NBS Stoichiometry | 1.00 - 1.05 eq | Excess NBS leads to 4,5-dibromo byproducts. |

| Quenching pH | pH 2 (Final Step) | Ensures full protonation of the carboxylic acid for isolation. |

| Reaction Atmosphere | Inert (N2/Ar) | Organolithium reagents are pyrophoric and moisture sensitive. |

Troubleshooting & Self-Validation

-

Issue: Low Yield in Step 1 (Carboxylation).

-

Cause: Moisture in THF or insufficient dry ice.

-

Validation: Titrate n-BuLi before use. Ensure THF is distilled from Sodium/Benzophenone or passed through activated alumina.

-

-

Issue: Formation of 4,5-Dibromo product.

-

Cause: Excess NBS or high temperature.

-

Fix: Add NBS at 0°C slowly. Monitor reaction conversion strictly; stop at 98% conversion rather than pushing for 100% with excess reagent.

-

-

Issue: Decarboxylation during Bromination.

-

Observation: Gas evolution and formation of brominated thiophene (non-acid).

-

Prevention: This is why the Ester Route (Stage 2) is mandatory. Do not brominate the free acid.

-

References

-

ChemicalBook. Synthesis of 4-Bromo-3-hydroxythiophene-2-carboxylic acid from Methyl 4-bromo-3-methoxythiophene-2-carboxylate. Retrieved from

-

Santa Cruz Biotechnology. Methyl 4-bromo-3-methoxythiophene-2-carboxylate (CAS 110545-67-0).[6] Retrieved from

-

Sigma-Aldrich. 4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid (Analogous Chemistry). Retrieved from

-

Organic Syntheses. 3-Bromothiophene and General Thiophene Functionalization. Coll. Vol. 5, p. 131 (1973). Retrieved from

-

National Science Foundation (NSF). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding. (Mechanistic insight on regioselective bromination). Retrieved from

Sources

- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 5. WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Methyl 4-bromo-3-methoxythiophene-2-carboxylate | CAS 110545-67-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Amide Coupling of 4-Bromo-5-methoxythiophene-2-carboxylic Acid

Executive Summary & Chemical Profile[1][2]

The coupling of 4-Bromo-5-methoxythiophene-2-carboxylic acid (CAS: 120530-14-7) presents a unique set of electronic and steric challenges often overlooked in standard "one-size-fits-all" amide coupling guides.

This scaffold features a "push-pull" electronic system:

-

5-Methoxy Group (EDG): Strongly donates electron density into the thiophene ring via resonance.[1] This increases the pKa of the carboxylic acid (making it less acidic than unsubstituted thiophene-2-carboxylic acid) and renders the carbonyl carbon less electrophilic, potentially slowing down nucleophilic attack by amines.

-

4-Bromo Group (EWG): Provides a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura) but adds steric bulk adjacent to the reaction center.

Critical Stability Warning: Electron-rich heteroaromatic acids, particularly 5-substituted thiophene-2-carboxylic acids, are prone to protodecarboxylation under highly acidic conditions or excessive thermal stress. The protocols below prioritize mild activation to mitigate this risk.

Pre-Coupling Decision Matrix

Before selecting a protocol, analyze your amine partner using the decision tree below. This logic minimizes reagent waste and side reactions.[1]

Figure 1: Strategic selection of coupling protocols based on amine nucleophilicity and reaction scale.

Detailed Experimental Protocols

Protocol A: HATU Activation (The "Gold Standard" for Discovery)

Best for: Aliphatic amines, library synthesis, small scale (<1g).[1] Mechanism: Generates a highly reactive At-ester intermediate.

Reagents:

-

Acid: 4-Bromo-5-methoxythiophene-2-carboxylic acid (1.0 equiv)

-

Coupling Agent: HATU (1.1 - 1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (2.0 - 3.0 equiv)[1]

-

Solvent: Anhydrous DMF (0.1 - 0.2 M concentration)

Step-by-Step Procedure:

-

Dissolution: In a dry vial, dissolve the thiophene acid (1.0 equiv) in anhydrous DMF.

-

Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).[1] The solution should turn yellow/orange.[1] Stir at Room Temperature (RT) for 15 minutes .

-

Why? Pre-activation ensures the formation of the active ester before the amine is introduced, reducing potential side reactions with the coupling reagent itself.[1]

-

-

Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[1]

-

Monitoring: Stir at RT. Aliphatic amines typically complete in 1-2 hours; hindered amines may require 12-16 hours. Monitor via LCMS (Look for M+H of product; disappearance of Acid M-H).

-

Workup: Dilute with EtOAc. Wash sequentially with:

-

Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: Acid Chloride via Oxalyl Chloride (For Difficult Amines)

Best for: Anilines, electron-deficient amines, sterically hindered partners.[1] Rationale: The 5-methoxy group reduces the electrophilicity of the carbonyl. Converting the acid to the acid chloride creates a hyper-electrophilic species capable of forcing the reaction with weak nucleophiles.

Reagents:

-

Reagent: Oxalyl Chloride (1.5 equiv)[1]

-

Catalyst: DMF (2-3 drops)

Step-by-Step Procedure:

-

Setup: Suspend the thiophene acid in anhydrous DCM under Nitrogen/Argon at 0°C.

-

Chlorination: Add catalytic DMF (critical for Vilsmeier-Haack type activation). Add Oxalyl Chloride dropwise.[1]

-

Conversion: Allow to warm to RT and stir for 2 hours.

-

Checkpoint: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm full conversion to the acid chloride.[1]

-

-

Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under vacuum. Do not apply heat >30°C to avoid degradation.[1] Re-dissolve the crude yellow solid in fresh anhydrous DCM or THF.[1]

-

Coupling: Add the amine (1.1 equiv) and a scavenger base (Et₃N or Pyridine, 2.0 equiv) at 0°C. Warm to RT.

-

Workup: Standard aqueous workup (1M HCl wash is recommended if the product is stable to acid, to remove pyridine/Et₃N).[1]

Troubleshooting & Optimization Guide

| Problem | Root Cause Analysis | Corrective Action |

| Low Conversion | 5-Methoxy group deactivates carbonyl carbon. | Switch from HATU to Protocol B (Acid Chloride).[1] |

| Decarboxylation | Reaction temperature too high (>60°C) or acidic media.[1] | Keep reaction <40°C. Avoid acidic workups if product is acid-sensitive. |

| Racemization | Not applicable (Acid is achiral).[1] | N/A |

| DMF Trapped in Product | Inefficient workup.[1] | Use 10% LiCl wash (3x) during extraction.[1] LiCl coordinates DMF and pulls it into the aqueous phase.[1] |

| Amine Unreactive | Amine is electron-deficient (e.g., 2-aminopyridine). | Use NaH (Sodium Hydride) in THF to deprotonate the amine first, generating a strong amide anion nucleophile, then add the Acid Chloride.[1] |

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway for Protocol A (HATU), highlighting the critical intermediate stabilization.

Figure 2: HATU activation pathway. The formation of the O-At active ester is the rate-determining activation step.

References

-

BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved from .[1]

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Foundational review on HATU/Acid Chloride mechanisms).

-

Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Source for T3P and scale-up considerations).

-

Growingscience. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[1][8] Retrieved from .[1]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from .[1]

Sources

Procedure for esterification of 4-Bromo-5-methoxythiophene-2-carboxylic acid

An Application Guide to the Esterification of 4-Bromo-5-methoxythiophene-2-carboxylic acid

Introduction: The Strategic Importance of Thiophene Esters

Substituted thiophenes are cornerstone building blocks in contemporary drug discovery and materials science. The sulfur-containing heterocyclic ring is a versatile scaffold, and its derivatives often exhibit a wide range of biological activities. Specifically, esters of 4-Bromo-5-methoxythiophene-2-carboxylic acid serve as critical intermediates in the synthesis of complex molecules, including pharmaceuticals and organic electronic materials. The functional group handles—a carboxylic acid for coupling, a methoxy group as an electron-donating feature, and a bromine atom for cross-coupling reactions—make this molecule a highly valuable synthetic precursor.

This guide provides a detailed technical overview and actionable protocols for the successful esterification of 4-Bromo-5-methoxythiophene-2-carboxylic acid. We will explore two primary, field-proven methodologies: the classic Fischer-Speier esterification for its simplicity and scalability, and the mild Steglich esterification, ideal for sensitive substrates. The choice of method is critical and depends on the specific alcohol being used, the scale of the reaction, and the presence of other acid- or base-labile functional groups in the molecule.

Pillar 1: Strategic Selection of an Esterification Protocol

The esterification of 4-Bromo-5-methoxythiophene-2-carboxylic acid requires careful consideration of the substrate's electronic properties. The thiophene ring is electron-rich, which can make it susceptible to side reactions under harsh acidic conditions.[1] Therefore, the choice between a strong acid-catalyzed method and a milder coupling-agent-based approach is the first critical decision point.

Method A: Fischer-Speier Esterification

This is a classic, equilibrium-based reaction where a carboxylic acid is refluxed with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3][4] The primary advantage is its operational simplicity and cost-effectiveness, especially for simple primary and secondary alcohols which can be used as the solvent.[2][5]

The reaction's reversibility is its main drawback.[3][6] To drive the reaction to completion, one must either use a large excess of the alcohol or actively remove the water byproduct, for instance, by using a Dean-Stark apparatus.[2][7]

Causality Behind the Choice: Choose this method for robust, large-scale synthesis with simple, non-volatile alcohols (e.g., methanol, ethanol). The electron-withdrawing nature of the carboxyl and bromo groups slightly deactivates the thiophene ring, offering a degree of protection against unwanted side reactions like protonation-induced polymerization, although caution is still warranted.[8]

Method B: Steglich Esterification

For more delicate or sterically hindered alcohols, or when acid-sensitive functional groups are present, the Steglich esterification is a superior choice.[5][9] This method utilizes a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10][11] The reaction proceeds under mild, typically neutral conditions at room temperature.[11]

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[9] DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the alcohol to yield the ester.[9][11] This catalytic cycle is highly efficient.

Causality Behind the Choice: This is the go-to method for precious, complex, or acid-labile alcohols. It avoids strong acids and high temperatures, preserving the integrity of the substrate. The primary challenge is the removal of the N,N'-dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents and can complicate purification.[11] Using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can circumvent this issue, as the corresponding urea byproduct is water-soluble and easily removed during aqueous workup.

Method C: Acid Chloride Formation

A third, highly effective approach involves a two-step process: first, the conversion of the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol.[5][12] This method is often quantitative and rapid. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acid chloride.[13]

Causality Behind the Choice: This is an excellent method for achieving high yields, especially when other methods fail. However, it involves handling corrosive and hazardous reagents like thionyl chloride and generates HCl as a byproduct, which must be neutralized, often by adding a base like pyridine or triethylamine during the alcohol addition step.[12]

Pillar 2: Verifiable Protocols and Methodologies

The following protocols are designed to be self-validating, with clear steps and rationales provided. For all procedures, it is essential to use anhydrous (dry) solvents and reagents where specified to prevent the hydrolysis of intermediates and to maximize yield.

Protocol 1: Fischer-Speier Esterification of 4-Bromo-5-methoxythiophene-2-carboxylic acid with Methanol

This protocol details the synthesis of methyl 4-bromo-5-methoxythiophene-2-carboxylate.

Materials and Reagents

| Reagent/Material | Amount | Purpose |

| 4-Bromo-5-methoxythiophene-2-carboxylic acid | 1.0 equiv. (e.g., 2.51 g) | Starting Material |

| Anhydrous Methanol (MeOH) | 20-50 equiv. (e.g., 20 mL) | Reagent and Solvent |

| Concentrated Sulfuric Acid (H₂SO₄) | 0.1-0.2 equiv. (e.g., 0.1 mL) | Catalyst |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | As needed | Neutralization and Workup |

| Ethyl Acetate (EtOAc) | As needed | Extraction Solvent |

| Brine (Saturated NaCl solution) | As needed | Washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-5-methoxythiophene-2-carboxylic acid (1.0 equiv.).

-